![molecular formula C14H17N3OS B5861492 N'-[(E)-(CYCLOHEX-3-EN-1-YL)METHYLIDENE]-2-(PYRIDIN-2-YLSULFANYL)ACETOHYDRAZIDE](/img/structure/B5861492.png)
N'-[(E)-(CYCLOHEX-3-EN-1-YL)METHYLIDENE]-2-(PYRIDIN-2-YLSULFANYL)ACETOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(CYCLOHEX-3-EN-1-YL)METHYLIDENE]-2-(PYRIDIN-2-YLSULFANYL)ACETOHYDRAZIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a cyclohexene ring, a pyridine ring, and an aceto-hydrazide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(CYCLOHEX-3-EN-1-YL)METHYLIDENE]-2-(PYRIDIN-2-YLSULFANYL)ACETOHYDRAZIDE typically involves the condensation of cyclohex-3-en-1-one with 2-(pyridin-2-ylsulfanyl)aceto-hydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key parameters such as reaction time, temperature, and solvent choice are meticulously controlled to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(CYCLOHEX-3-EN-1-YL)METHYLIDENE]-2-(PYRIDIN-2-YLSULFANYL)ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrazide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazides .
Scientific Research Applications
N’-[(E)-(CYCLOHEX-3-EN-1-YL)METHYLIDENE]-2-(PYRIDIN-2-YLSULFANYL)ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-(CYCLOHEX-3-EN-1-YL)METHYLIDENE]-2-(PYRIDIN-2-YLSULFANYL)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Cyclohex-3-en-1-one: A simpler analog with a cyclohexene ring and a carbonyl group.
Pyridin-2-ylsulfanyl derivatives: Compounds with similar pyridine and sulfanyl groups.
Uniqueness
N’-[(E)-(CYCLOHEX-3-EN-1-YL)METHYLIDENE]-2-(PYRIDIN-2-YLSULFANYL)ACETOHYDRAZIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c18-13(11-19-14-8-4-5-9-15-14)17-16-10-12-6-2-1-3-7-12/h1-2,4-5,8-10,12H,3,6-7,11H2,(H,17,18)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMADZYUSZMMQFV-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C=NNC(=O)CSC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CC=C1)/C=N/NC(=O)CSC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(diethylamino)-3-methylphenyl]-2-methoxybenzamide](/img/structure/B5861416.png)
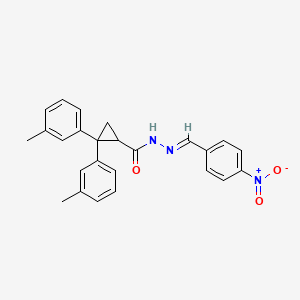
![2-(4-nitrophenyl)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5861420.png)
![4-methyl-1-[(5-phenyl-2H-tetrazol-2-yl)acetyl]piperidine](/img/structure/B5861424.png)
![6-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5861425.png)
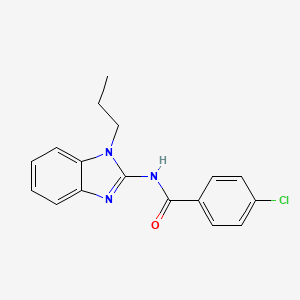

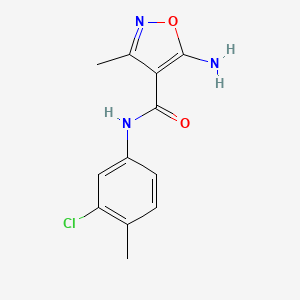
![N'-[2-(4-chlorophenoxy)acetyl]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B5861444.png)
![1-(4-fluorophenyl)-2-[(4-methyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5861459.png)
![7H-benzo[e]perimidin-7-one](/img/structure/B5861479.png)
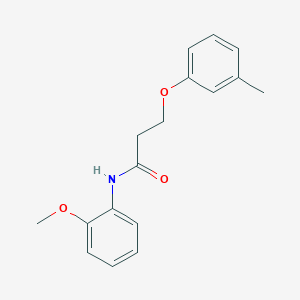
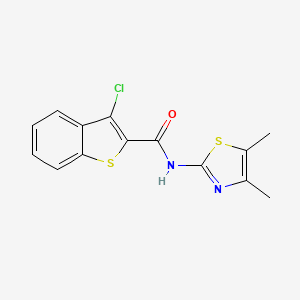
![2-chloro-4,5-difluoro-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5861518.png)
